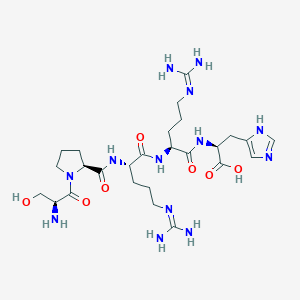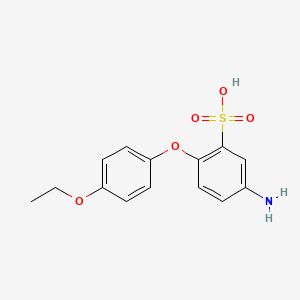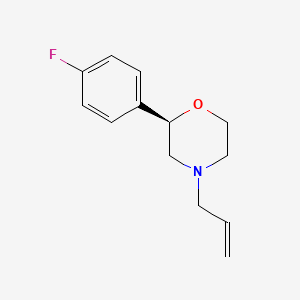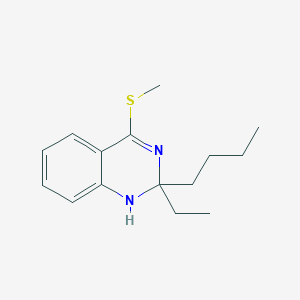![molecular formula C22H19F3N2O2 B14202099 N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea CAS No. 885044-45-1](/img/structure/B14202099.png)
N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]urea is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group and the hydroxyphenyl moiety contributes to its distinctive chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]urea typically involves the reaction of N,N-dibenzylurea with 3-hydroxy-5-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of N,N-Dibenzyl-N’-[3-oxo-5-(trifluoromethyl)phenyl]urea.
Reduction: Formation of N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the hydroxy group can form hydrogen bonds, stabilizing the compound within the active site. This dual interaction can inhibit the activity of enzymes or modulate receptor functions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzyl-N’-[3-hydroxyphenyl]urea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N,N-Dibenzyl-N’-[3-hydroxy-5-methylphenyl]urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
N,N-Dibenzyl-N’-[3-hydroxy-5-chlorophenyl]urea:
Uniqueness
N,N-Dibenzyl-N’-[3-hydroxy-5-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems, distinguishing it from similar compounds.
Properties
CAS No. |
885044-45-1 |
|---|---|
Molecular Formula |
C22H19F3N2O2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-[3-hydroxy-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C22H19F3N2O2/c23-22(24,25)18-11-19(13-20(28)12-18)26-21(29)27(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13,28H,14-15H2,(H,26,29) |
InChI Key |
PRIRMRBTZQLUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


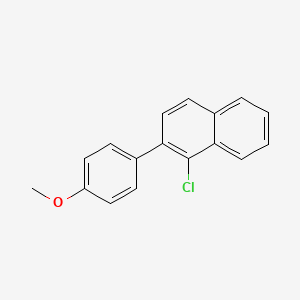
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
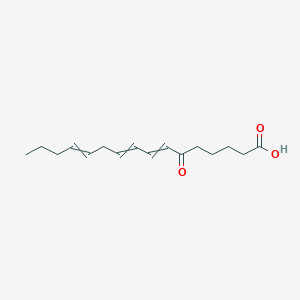
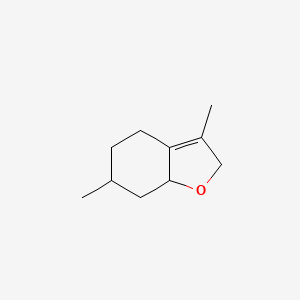
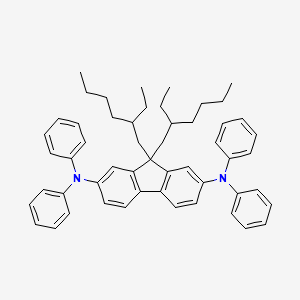
![3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14202036.png)
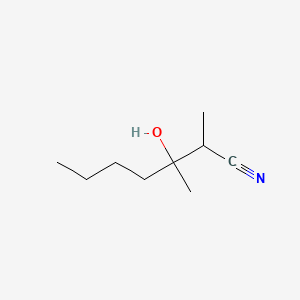
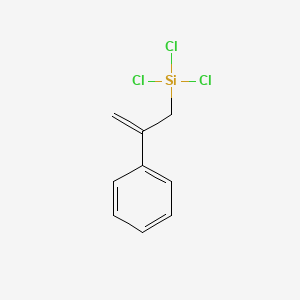
![1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene)](/img/structure/B14202055.png)
